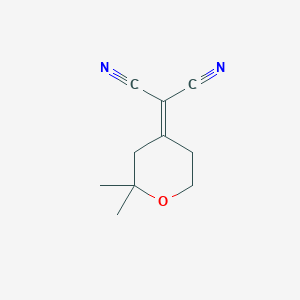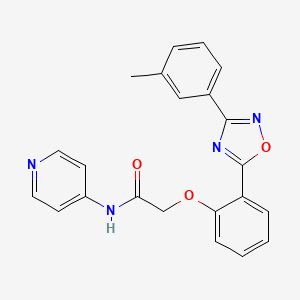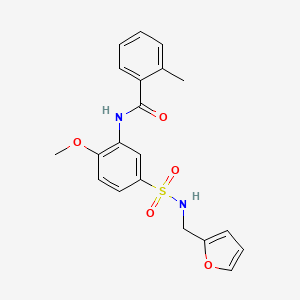
2-(2,2-Dimethyltetrahydro-4H-pyran-4-ylidene)malononitrile
説明
2-(2,2-Dimethyltetrahydro-4H-pyran-4-ylidene)malononitrile, also known as DMTM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMTM is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 225.27 g/mol.
科学的研究の応用
NMR Chemical Shifts and Molecular Design : Park et al. (2011) investigated the (1)H NMR chemical shifts of organic dyes, including derivatives of malononitrile. They computed the shifts theoretically and evaluated intramolecular rotational barriers and ring currents, providing insights useful for molecular design (Park, Won, Lee, & Kim, 2011).
Two-Photon Absorption Properties : Zhao et al. (2007) synthesized malononitrile derivatives and investigated their photophysical characteristics, including two-photon absorption properties. This research is significant for developing materials with specific optical applications (Zhao, Xiao, Wu, & Fang, 2007).
Organic Light-Emitting Diodes (OLEDs) : Zarins et al. (2011) synthesized derivatives of malononitrile for use in OLEDs. They studied the spectral properties of these compounds, which are crucial for the development of efficient OLED materials (Zarins, Jubels, & Kokars, 2011).
Chemosensors for Low pH Values : Kim et al. (2014) designed and synthesized a chemosensor based on a malononitrile derivative for detecting low pH values. This sensor exhibited a pH-dependent ratiometric absorption property, crucial for pH sensing applications (Kim, Kim, & Kim, 2014).
Synthesis of Functionalized Analogues of Chromophores : Belikov et al. (2018) developed a method for synthesizing novel functionalized analogs of tricyanofuran-containing chromophores, which are significant in the field of push-pull chromophores (Belikov, Fedoseev, Ievlev, & Ershov, 2018).
Electroluminescence and Photovoltaic Properties : Lee et al. (2010) focused on the electroluminescence and photovoltaic properties of devices and solar cells incorporating 2-pyran-4-ylidene-malononitrile conjugated polymers. This study is relevant for improving the performance of light-emitting devices and solar cells (Lee, Park, Kim, Kim, & Yoon, 2010).
特性
IUPAC Name |
2-(2,2-dimethyloxan-4-ylidene)propanedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-10(2)5-8(3-4-13-10)9(6-11)7-12/h3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYIZEQPYZCEGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C#N)C#N)CCO1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20495333 | |
| Record name | (2,2-Dimethyloxan-4-ylidene)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20495333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65413-43-6 | |
| Record name | (2,2-Dimethyloxan-4-ylidene)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20495333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-methyl-N-(4-methylbenzyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7689353.png)




![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-chlorobenzamide](/img/structure/B7689411.png)




![N-(5-chloro-2-methoxyphenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7689453.png)

